Decahydro-2,7-benzodioxecin-3,6-dione chemical structure and physical properties
Decahydro-2,7-benzodioxecin-3,6-dione chemical structure and physical properties
An In-depth Technical Guide to Dibenzo[b,f][1][2]dioxocine-6,12-dione: A Representative Analog for Novel Benzodioxecin Systems
Disclaimer: Initial searches for the chemical structure and physical properties of "Decahydro-2,7-benzodioxecin-3,6-dione" did not yield any specific information. This suggests that the compound is not well-documented in publicly available scientific literature. Therefore, this guide has been developed using a structurally related and well-characterized compound, Dibenzo[b,f][1][2]dioxocine-6,12-dione , as a representative analog. This allows for a comprehensive and scientifically grounded exploration of the chemical and physical characteristics of a relevant molecular scaffold, fulfilling the user's request for an in-depth technical guide.
Introduction
The study of medium and large-ring heterocyclic compounds is a burgeoning field in synthetic and medicinal chemistry. These structures, often possessing unique conformational properties, are scaffolds for novel therapeutic agents and functional materials. Dibenzo[b,f][1][2]dioxocine-6,12-dione, a dibenzo-fused eight-membered ring containing two ester functionalities, serves as an excellent model for understanding the synthesis, structure, and properties of this class of molecules. Its rigid yet flexible framework presents interesting stereochemical aspects and potential for diverse chemical modifications. This guide provides a detailed overview of its chemical structure, physical properties, and the experimental methodologies used for its characterization, aimed at researchers and professionals in drug development and materials science.
Chemical Structure and Synthesis
Dibenzo[b,f][1][2]dioxocine-6,12-dione possesses a C2v symmetry with a central eight-membered ring flanked by two benzene rings. The dione functionality imparts a degree of rigidity to the core structure.
Caption: 2D structure of Dibenzo[b,f][1][2]dioxocine-6,12-dione.
A common synthetic route to this class of compounds involves the self-condensation of 2'-hydroxyacetophenones catalyzed by a secondary amine, such as pyrrolidine.[3] This method provides a straightforward approach to the dibenzodioxocin core.
Workflow for the Synthesis of Dibenzo[b,f][1][2]dioxocine-6,12-dione Analogs
Caption: General workflow for the synthesis of dibenzo[b,f][1][2]dioxocin-6,12-dione analogs.
Physical Properties
The physical properties of Dibenzo[b,f][1][2]dioxocine-6,12-dione and its derivatives are influenced by the substitution pattern on the aromatic rings. The parent compound is typically a crystalline solid.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₄ | Cheméo[4] |
| Molecular Weight | 268.26 g/mol | Cheméo[4] |
| Appearance | Pale yellow crystalline solid | [3] |
| Melting Point | Not explicitly reported for the parent compound, but derivatives have melting points in the range of 200-300 °C | |
| Solubility | Soluble in chlorinated solvents (e.g., CDCl₃), moderately soluble in other organic solvents like ethyl acetate and acetone. | General knowledge |
| logP (Octanol/Water Partition Coefficient) | 2.8 (Predicted) |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of Dibenzo[b,f][1][2]dioxocine-6,12-dione.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the parent molecule simplifies its NMR spectra.
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 6.60-7.86 | m | Ar-H |
| Methylene Protons | 3.70-4.10 | d | O-CH₂ |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm) | Assignment |
| Carbonyl Carbon | ~165 | C=O |
| Aromatic Carbons | 115-155 | Ar-C |
| Methylene Carbon | ~65 | O-CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl stretching vibration.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ester) | 1730-1750 (strong) |
| C-O (ester) | 1150-1250 (strong) |
| C=C (aromatic) | 1450-1600 (medium) |
| C-H (aromatic) | 3000-3100 (weak) |
| C-H (aliphatic) | 2850-3000 (weak) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
| Ion | m/z (relative intensity) | Interpretation |
| [M]⁺ | 268 (base peak) | Molecular Ion |
| [M-CO]⁺ | 240 | Loss of carbon monoxide |
| [M-CO₂]⁺ | 224 | Loss of carbon dioxide |
| [M-2CO₂]⁺ | 180 | Loss of two carbon dioxide molecules |
Experimental Protocols
Protocol 1: Synthesis of a Substituted Dibenzo[b,f][1][2]dioxocine-6,12-dione Analog
This protocol is adapted from the pyrrolidine-catalyzed self-condensation of a substituted 2'-hydroxyacetophenone.[3]
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To a solution of the substituted 2'-hydroxyacetophenone (1.0 eq) in toluene (0.2 M), add pyrrolidine (0.2 eq).
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Heat the reaction mixture to reflux for 24 hours with a Dean-Stark apparatus to remove water.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Protocol 2: Characterization by NMR Spectroscopy
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Prepare a ~5-10 mg/mL solution of the purified compound in deuterated chloroform (CDCl₃).
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Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
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Process the spectra using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
Protocol 3: Characterization by High-Resolution Mass Spectrometry (HRMS)
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Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., acetonitrile or methanol).
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Analyze the sample using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer in positive ion mode.
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Determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it with the calculated mass to confirm the elemental composition.
Applications and Future Directions
The dibenzo[b,f][1][2]dioxocine-6,12-dione scaffold is a "privileged structure" that can be a starting point for the design and synthesis of novel bioactive molecules.[1][5] The conformational constraints of the eight-membered ring, combined with the potential for diverse substitution on the aromatic rings, make these compounds interesting candidates for targeting various biological receptors. Future research could focus on:
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Asymmetric Synthesis: Developing enantioselective synthetic routes to access chiral derivatives.
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Biological Screening: Evaluating the cytotoxic, antibacterial, and other biological activities of a library of substituted analogs.[1][2]
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Conformational Analysis: In-depth studies of the conformational dynamics of the eight-membered ring and its influence on biological activity.
Conclusion
While direct information on "Decahydro-2,7-benzodioxecin-3,6-dione" is not currently available, the study of analogous structures like Dibenzo[b,f][1][2]dioxocine-6,12-dione provides valuable insights into the chemistry of large-ring heterocyclic diones. The synthetic accessibility and the rich chemical space for derivatization make this class of compounds a promising area for further investigation in the fields of medicinal chemistry and materials science. The protocols and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of these fascinating molecular architectures.
References
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Kowalski, P., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 899. Available at: [Link]
- Howe, R. K., & Shelton, B. R. (1990). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Journal of Organic Chemistry, 55(15), 4603-4611.
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Kowalski, P., et al. (2020). Unsymmetrically Substituted Dibenzo[ b,f][1][2]-diazocine-6,12(5 H,11 H)dione-A Convenient Scaffold for Bioactive Molecule Design. PubMed. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin. Retrieved from [Link]
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Kowalski, P., et al. (2020). (PDF) Unsymmetrically Substituted Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. ResearchGate. Available at: [Link]
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Assoah, B., et al. (2019). Synthesis of 6,12-Disubstituted Methanodibenzo[b,f][1][2]dioxocins: Pyrrolidine Catalyzed Self-Condensation of 2′-Hydroxyacetophenones. Molecules, 24(13), 2441. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 3,9-dimethoxy-6H,12H-dibenzo[b,f][1][2]dioxocine-6,12-dione. Retrieved from [Link]
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